molecular formula C14H18N4O B5587325 3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one

3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No. B5587325
M. Wt: 258.32 g/mol
InChI Key: YAPJEFBFHGNZSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related compounds provides insights into potential synthetic routes that might apply to "3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one". For instance, methylation of 1,2,3-benzotriazin-4(3H)-one, protected at the 3-position, followed by deprotection, has been explored for synthesizing similar molecules (Boulton & Devi, 1988). Additionally, the reactivity of 1,2,3-benzotriazin-4(3H)-ones towards secondary amines like piperidine suggests potential pathways for introducing the piperidinylmethyl group (Siddiqui & Stevens, 1974).

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one" has been studied using techniques like density functional theory (DFT) and Hartree–Fock calculations. Such studies provide insights into the vibrational frequencies, infrared intensities, and stable conformers which are critical for understanding the molecular geometry and electronic structure (Taşal et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 1,2,3-benzotriazin-4(3H)-one derivatives towards various reactants has been explored, indicating the potential for a wide range of chemical transformations. These studies show how substituents on the benzotriazin-4(3H)-one core influence its reactivity, providing a foundation for predicting the chemical behavior of "3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one" (Katritzky et al., 1999).

Physical Properties Analysis

The physical properties of closely related compounds, such as solubility, melting points, and boiling points, are determined by their molecular structure and interactions. Studies on similar molecules provide a basis for understanding the solubility, phase behavior, and stability of "3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one" (Gupta et al., 2003).

Chemical Properties Analysis

Investigations into the chemical properties of related benzotriazine derivatives reveal insights into their potential reactivity, including nucleophilic and electrophilic sites, reaction mechanisms with various chemical agents, and the influence of substituents on chemical behavior. These studies form a basis for understanding the reactivity patterns, stability, and potential chemical transformations of "3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one" (Katritzky et al., 2007).

properties

IUPAC Name

3-[(4-methylpiperidin-1-yl)methyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-11-6-8-17(9-7-11)10-18-14(19)12-4-2-3-5-13(12)15-16-18/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPJEFBFHGNZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylpiperidin-1-yl)methyl]-1,2,3-benzotriazin-4-one

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